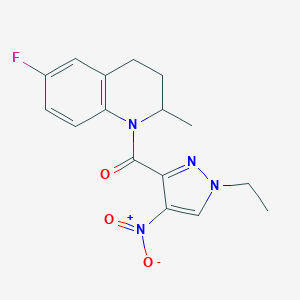
1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: is a complex organic compound that features both pyrazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and quinoline intermediates separately, followed by their coupling through a condensation reaction.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic conditions.
Preparation of Quinoline Intermediate: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the pyrazole and quinoline intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The carbonyl group in the quinoline ring can be reduced to form an alcohol.
Substitution: The fluoro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Reduction of Nitro Group: Formation of (1-Ethyl-4-amino-1H-pyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone.
Reduction of Carbonyl Group: Formation of (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanol.
Substitution of Fluoro Group: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in synthetic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activities. It can be used in drug discovery and development to identify new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the quinoline moiety may intercalate with DNA or inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-chloro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-bromo-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-iodo-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
Uniqueness
The presence of the fluoro group in 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17FN4O3 |
|---|---|
Molecular Weight |
332.33g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H17FN4O3/c1-3-19-9-14(21(23)24)15(18-19)16(22)20-10(2)4-5-11-8-12(17)6-7-13(11)20/h6-10H,3-5H2,1-2H3 |
InChI Key |
JENPONZJYFEBPZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B451858.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451860.png)
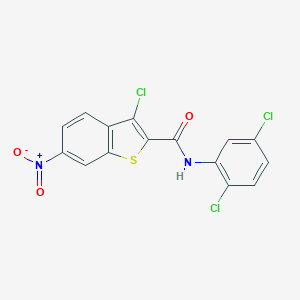
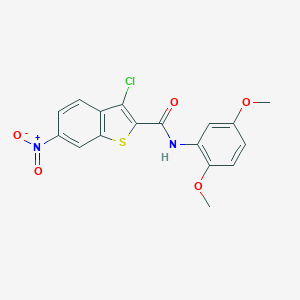
![N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B451867.png)
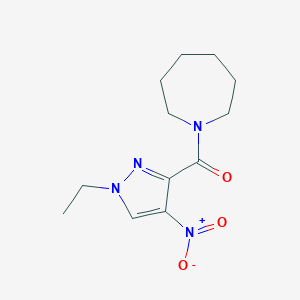
![2-(5-methyl-2-furyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B451871.png)
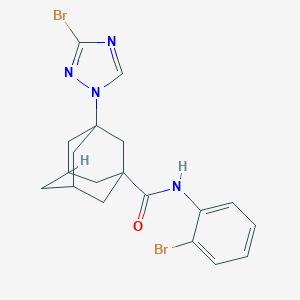
![4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B451873.png)
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451876.png)
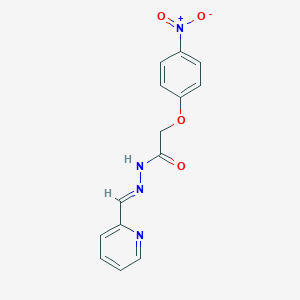
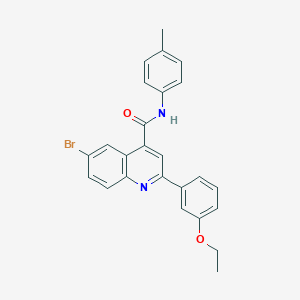
![2-Tert-butyl 4-ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451880.png)
![N-[4-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B451881.png)
